

Essential Safety and Logistical Information for Handling DAR-4M

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DAR-4M

Cat. No.: B3039165

[Get Quote](#)

For researchers, scientists, and drug development professionals utilizing the fluorescent probe **DAR-4M** for the detection of nitric oxide (NO), this guide provides crucial safety protocols, operational instructions, and disposal plans. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

DAR-4M (Diaminorhodamine-4M) is a valuable tool for NO detection, but it requires careful handling due to its chemical nature and the solvent in which it is typically supplied, Dimethyl Sulfoxide (DMSO).^[1] The primary hazards are associated with irritation and the flammability of the solvent.

Hazard Identification and Personal Protective Equipment (PPE):

Based on available safety information, **DAR-4M** solution in DMSO is classified with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

The following precautionary statements are mandated for handling:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)

To mitigate these risks, the following PPE is mandatory when handling **DAR-4M**:

PPE Category	Specification	Rationale
Eye and Face Protection	Chemical safety goggles	Protects against splashes of the DAR-4M/DMSO solution, which can cause serious eye irritation.
Hand Protection	Nitrile gloves	Provides a barrier against skin contact, preventing irritation. DMSO can facilitate the absorption of other chemicals through the skin.
Body Protection	Laboratory coat	Protects skin and personal clothing from accidental spills.
Respiratory Protection	Use in a well-ventilated area or fume hood	Minimizes the inhalation of vapors, which can cause respiratory irritation.

Operational Plans: Storage and Preparation of Solutions

Proper storage and preparation of **DAR-4M** solutions are critical for maintaining the reagent's stability and ensuring accurate experimental results.

Storage:

- Upon receipt, store the **DAR-4M** solution at -20°C in a light-protected container.[\[1\]](#)[\[2\]](#)
- The solution is stable for at least two years when stored correctly.[\[1\]](#)

- Before use, allow the vial to warm to room temperature to prevent condensation from entering the container.

Preparation of Working Solution:

- **DAR-4M** is typically supplied as a 5 mM stock solution in DMSO.[3]
- For most applications, a working solution of 5-10 μ M is recommended.[3]
- To prepare a 10 μ M working solution from a 5 mM stock, dilute the stock solution 1:500 in a neutral aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[3][4]
- It is crucial to prepare the working solution fresh for each experiment and discard any unused portion.[4]

Disposal Plan

The disposal of **DAR-4M** and its associated waste must be conducted in accordance with institutional and local regulations for chemical waste.

Waste Categorization:

- Liquid Waste: Unused **DAR-4M** stock solution and any prepared working solutions should be collected in a designated hazardous waste container labeled "Halogenated/Flammable Organic Solvents" due to the DMSO content.
- Solid Waste: Contaminated materials such as pipette tips, gloves, and centrifuge tubes should be collected in a separate, clearly labeled hazardous waste container.

Disposal Procedure:

- Segregate Waste: Do not mix **DAR-4M** waste with other chemical waste streams unless compatibility has been verified.
- Containerization: Use appropriate, leak-proof containers for liquid and solid waste. Ensure containers are kept closed when not in use.

- Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("DAR-4M in DMSO"), and the associated hazards (Irritant, Flammable).
- Institutional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour DAR-4M waste down the drain.

Experimental Protocols

DAR-4M is a fluorescent probe that reacts with an intermediate generated from nitric oxide and oxygen to produce a highly fluorescent product, **DAR-4M T**.^{[3][5]} It is suitable for detecting extracellular NO.^[3] For intracellular NO detection, the cell-permeable version, **DAR-4M AM**, is used.^{[6][7]}

Key Experimental Parameters

Parameter	Value	Reference
Excitation Maximum (DAR-4M T)	~560 nm	[1][3]
Emission Maximum (DAR-4M T)	~575 nm	[1][3]
Optimal pH Range	4-12	[1][3]
Recommended Working Concentration	5-10 μ M	[3]
Detection Limit	~10 nM	[1]

Protocol 1: Detection of Extracellular Nitric Oxide

This protocol is adapted for the general measurement of NO released into the extracellular environment.

Materials:

- DAR-4M stock solution (5 mM in DMSO)

- Neutral aqueous buffer (e.g., PBS, pH 7.4)
- Sample containing the source of extracellular NO
- Fluorometer or fluorescence microscope with appropriate filters

Procedure:

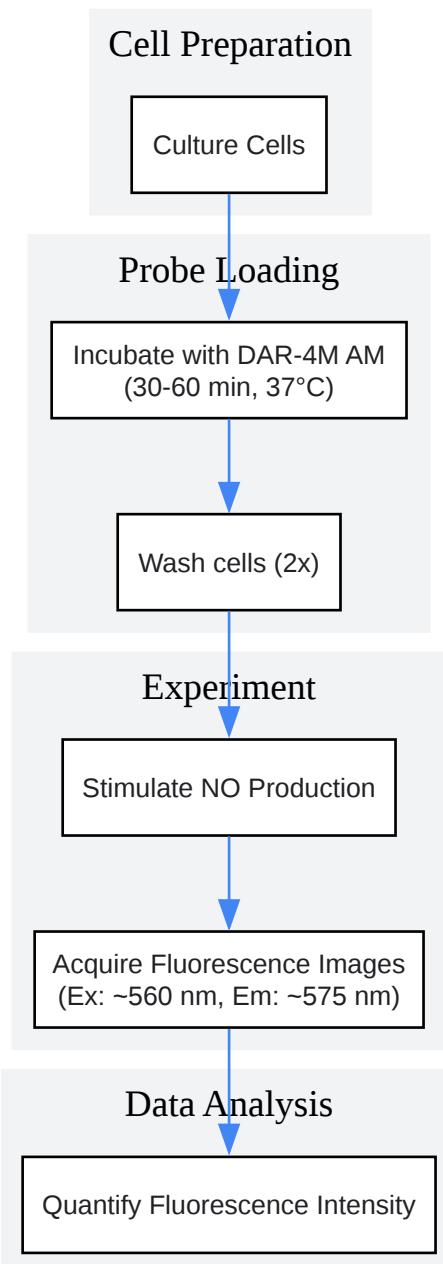
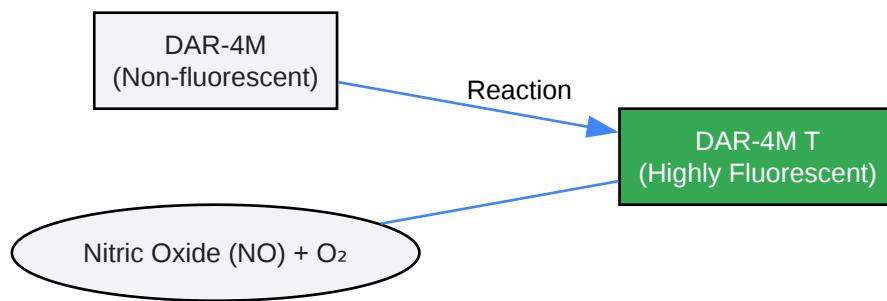
- Prepare Working Solution: Prepare a 5-10 μ M **DAR-4M** working solution by diluting the 5 mM stock solution in the aqueous buffer.
- Incubation: Add the **DAR-4M** working solution to your sample. The final concentration should be in the 5-10 μ M range.
- Reaction: Incubate the sample under your experimental conditions that stimulate NO production.
- Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope with excitation at \sim 560 nm and emission detection at \sim 575 nm. An increase in fluorescence intensity corresponds to an increase in NO concentration.

Protocol 2: Detection of Intracellular Nitric Oxide using **DAR-4M AM**

This protocol outlines the use of the cell-permeable **DAR-4M AM** to measure NO production within living cells.

Materials:

- **DAR-4M AM** stock solution (typically 5 mM in DMSO)
- Cultured cells on a suitable imaging plate or slide
- Cell culture medium or a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
- Fluorescence microscope



Procedure:

- Cell Preparation: Culture cells to the desired confluence.
- Loading with **DAR-4M** AM:
 - Prepare a 5-10 μ M **DAR-4M** AM loading solution in cell culture medium or buffer.
 - Remove the existing cell culture medium and wash the cells once with the buffer.
 - Add the **DAR-4M** AM loading solution to the cells.
 - Incubate the cells for 30-60 minutes at 37°C to allow for de-esterification of **DAR-4M** AM to the cell-impermeable **DAR-4M** by intracellular esterases.^[8]
- Washing: After incubation, remove the loading solution and wash the cells twice with fresh, pre-warmed medium or buffer to remove any extracellular probe.
- Stimulation of NO Production: Treat the cells with your experimental agonist or condition to stimulate intracellular NO production.
- Imaging: Acquire fluorescence images using a microscope equipped with filters appropriate for excitation at ~560 nm and emission at ~575 nm. The increase in fluorescence intensity within the cells is indicative of intracellular NO production.

Visualizations

Reaction of **DAR-4M** with Nitric Oxide

The following diagram illustrates the fundamental principle of NO detection by **DAR-4M**. The non-fluorescent **DAR-4M** reacts with an intermediate of NO and oxygen to form the highly fluorescent triazole derivative, **DAR-4M T**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DAR-4M solution (5 mM in DMSO), 1 mg in 0.46 ml DMSO - CAS-Number 339527-79-6 - Order from Chemodex [chemodex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. DAR-4M - Calbiochem | 251760 [merckmillipore.com]
- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAR-4M AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]
- 7. Frontiers | Tracking endothelium-dependent NO release in pressurized arteries [frontiersin.org]
- 8. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Essential Safety and Logistical Information for Handling DAR-4M]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3039165#personal-protective-equipment-for-handling-dar-4m>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com